molecular formula C29H36N4O3 B1191958 PF CBP1

PF CBP1

Cat. No.: B1191958
M. Wt: 488.62
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Selective CBP/p300 bromodomain inhibitor (IC50 values are 125 and 363 nM, respectively). Exhibits >100-fold selectivity for CBP over BRD4. Also exhibits selectivity over a panel of other bromodomains. Reduces LPS-induced IL-1β, IL-6 and IFN-β expression in macrophages in vitro. Also downregulates RGS4 expression in primary cortical neurons in vitro.

Scientific Research Applications

Cellular Response to Hypoxia

  • PF CBP1, through its components p300 and CBP, plays a crucial role in cellular responses to hypoxia. It's involved in the formation of a DNA-binding complex with HIF-1 alpha, which mediates the hypoxic induction of genes related to glycolysis, erythropoietin, and vascular endothelial growth factor. This process is significant in tumor angiogenesis and highlights the dual role of p300/CBP in both transformation suppression and tumor development (Arany et al., 1996).

Transcriptional Coactivation

  • This compound components, CBP and p300, function as transcriptional coactivators of nuclear factor-kappaB (NF-kappaB) component p65 (RelA). They enhance transcription of immune and inflammatory genes, indicating their role in cytokine-induced gene expression (Gerritsen et al., 1997).

Cancer Research

  • Mutations in CBP and p300, components of this compound, are linked to various malignancies. The proteins are involved in critical tumorigenic pathways such as TGF-β, p53, and Rb, illustrating their vital role in cancer development and potential as therapeutic targets (Iyer, Özdağ, & Caldas, 2004).

Histone Acetyltransferase Activity

  • This compound, specifically p300/CBP, is identified as a histone acetyltransferase, influencing chromatin structure and regulation. This acetylation activity impacts various cellular processes, including transcription and cell cycle progression (Ogryzko et al., 1996).

Community-Based Participatory Research

  • Although not directly linked to this compound, community-based participatory research (CBPR) methods, which could be relevant for broader scientific research applications, have been adapted for indigenous research, indicating the versatility and adaptability of research methodologies (Castleden & Garvin, 2008).

Properties

Molecular Formula

C29H36N4O3

Molecular Weight

488.62

Synonyms

5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2-[2-(4-propoxyphenyl)ethyl]-1H-1,3-benzodiazole

Origin of Product

United States

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